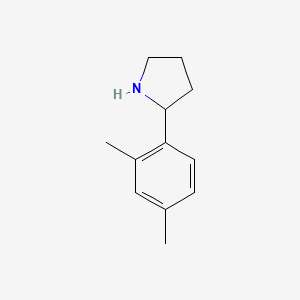

2-(2,4-二甲基苯基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,4-Dimethylphenyl)pyrrolidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.275. The purity is usually 95%.

BenchChem offers high-quality 2-(2,4-Dimethylphenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dimethylphenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和抗增殖活性

- 合成了与1,2,3-三唑衍生物相连的新型吡咯烷,并证明其对人类前列腺癌细胞的体外抗增殖活性显著(Ince et al., 2020)。

化学反应中的有机催化

- 从l-脯氨酸衍生的双(3,5-二甲基苯基)((S)-吡咯烷-2-基)甲醇被发现是对马隆酸酯对亚硝基烯烃的手性选择性迈克尔加成的有效双功能有机催化剂(Lattanzi, 2006)。

不对称氢化反应

- 描述了某些吡咯烷衍生物的制备及其在(Z)-2-乙酰氨基丙烯酸衍生物的有效不对称氢化中的应用(Takahashi & Achiwa, 1989)。

α,β-烯酮的环氧化反应

- 使用双(3,5-二甲基苯基)-(S)-吡咯烷-2-基甲醇和叔丁基过氧化氢对α,β-烯酮进行不对称环氧化反应显示出改善的反应性和手性选择性(Lattanzi, 2006)。

现代科学中的吡咯烷化学

- 吡咯烷在医学和工业中显示出重要意义,例如在染料或农药物质中。一项关于吡咯烷合成的研究,通过N-甲基偶氮甲基亚烯和反-3,3,3-三氯-1-硝基丙-1-烯之间的[3+2]环加成,突出了它们的重要性(Żmigrodzka等,2022)。

抗菌活性

- 一种新型融合到吡咯烷化合物中的双环硫代肼酮表现出抗菌和抗分枝杆菌活性(Nural et al., 2018)。

金属配合物催化的反应

- 制备了特定吡咯烷衍生物的类似物,以展示它们在二甲基己二酸酯不对称氢化中的实用性(Inoguchi et al., 1989)。

安全和危害

The safety information for 2-(2,4-Dimethylphenyl)pyrrolidine indicates that it is a dangerous compound. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

作用机制

Target of Action

It is known that pyrrolidine derivatives, which include 2-(2,4-dimethylphenyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These bioactive molecules have target selectivity characterized by the pyrrolidine ring and its derivatives .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It is known that pyrrolidine derivatives have been involved in various biological activities . For instance, a study on the biosynthetic pathway of tetramate bripiodionen bearing 3-(2H-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton provides some insights into the potential biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The pyrrolidine ring and its derivatives are known to be involved in various biological activities .

Action Environment

It is known that the stereochemistry of the molecule and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

生化分析

Biochemical Properties

Pyrrolidine derivatives are known to exhibit a wide range of bioactivities

Cellular Effects

It is known that pyrrolidine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Metabolic Pathways

It is known that pyrrolidine derivatives can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

2-(2,4-dimethylphenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-6-11(10(2)8-9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPALANXPTYMFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CCCN2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIFLUOROBENZOATE](/img/structure/B2493177.png)

![3-(furan-2-yl)-2-(p-tolyl)-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2493182.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide](/img/structure/B2493185.png)

![methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate](/img/structure/B2493188.png)

![N-(2-methoxy-5-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2493190.png)

![4-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2493191.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2493193.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2493194.png)